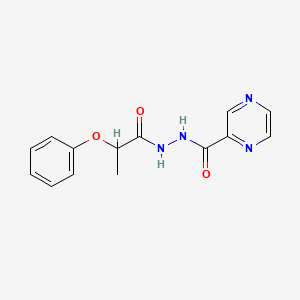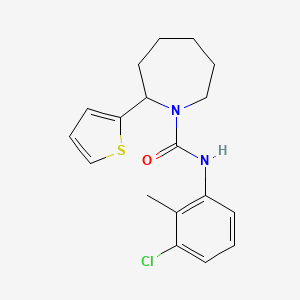![molecular formula C14H21NOS B5149072 N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide, also known as ISO-1, is a small molecule inhibitor that has been developed to target the cytokine-inducible SH2-containing protein (CISH). CISH is a negative regulator of cytokine signaling, and its inhibition by ISO-1 has been shown to enhance the efficacy of cytokine-based therapies in various diseases.
Mécanisme D'action
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide targets CISH, a negative regulator of cytokine signaling. CISH is induced by cytokine stimulation and acts to inhibit the downstream signaling pathways. By inhibiting CISH, this compound enhances the efficacy of cytokine-based therapies by promoting the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the production of cytokines, promote the activation of downstream signaling pathways, and inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have anti-tumor effects by promoting the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good stability. Furthermore, this compound has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide. One potential direction is to investigate its potential use in combination with other therapies. This compound has been shown to enhance the efficacy of cytokine-based therapies, and it may also have synergistic effects with other therapies such as chemotherapy or immunotherapy. Another potential direction is to investigate the use of this compound in combination with other inhibitors of cytokine signaling pathways. Finally, further studies are needed to investigate the potential therapeutic applications of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-isobutyl-2-[(2-methylbenzyl)thio]acetamide involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the protection of the amine group in N-isobutylglycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected N-isobutylglycine is then reacted with 2-methylbenzyl mercaptan to form the thioether linkage. The Boc group is then removed, and the resulting amine is reacted with 2-bromoacetophenone to form the final product, this compound.
Applications De Recherche Scientifique
N-isobutyl-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to enhance the efficacy of cytokine-based therapies in cancer, infectious diseases, and autoimmune diseases. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential use in organ transplantation and graft-versus-host disease.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11(2)8-15-14(16)10-17-9-13-7-5-4-6-12(13)3/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRHMCPFKDSOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)


![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B5149066.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)
